molecular formula C18H25N3O2.C2HF3O2 B1163732 Saxagliptin TFA Salt

Saxagliptin TFA Salt

Numéro de catalogue B1163732
Poids moléculaire: 429.43
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Analytical reference standard for Saxagliptin

Applications De Recherche Scientifique

Renal Protection in Hypertensive Conditions

Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has been studied for its renoprotective effects in hypertensive conditions. Research on Dahl salt-sensitive hypertensive rats demonstrated that saxagliptin could significantly suppress urinary albumin excretion and ameliorate glomerular injury independent of its glucose-lowering actions. This suggests its potential use in protecting kidney function in hypertension-related renal injury (Sakai et al., 2015).

Potential in Asthma Treatment

Saxagliptin has shown promise in the treatment of acute asthma. A study utilizing a mouse model of acute asthma induced by ovalbumin found that saxagliptin could markedly reduce airway inflammation. This was achieved through the modulation of Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways. These findings point to saxagliptin as a potential therapeutic agent for acute allergic asthma (Helal et al., 2019).

Cardiovascular Effects

Saxagliptin has been evaluated for its cardiovascular effects in the SAVOR-TIMI 53 study. This study aimed to assess the long-term treatment effects of saxagliptin on approximately 16,500 patients with type 2 diabetes mellitus (T2DM) and established cardiovascular disease or multiple risk factors. The primary endpoint was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke, highlighting the importance of this research in understanding the cardiovascular implications of saxagliptin use in high-risk patients (Scirica et al., 2011).

Metabolic Pathways and Disposition

The metabolism and disposition of saxagliptin have been thoroughly studied. One study detailed the in vivo and in vitro metabolism and disposition of saxagliptin, highlighting its clearance pathways. Saxagliptin is predominantly cleared through both urinary excretion and metabolism, with the formation of an active metabolite being the major metabolic pathway. This information is crucial for understanding how saxagliptin is processed in the body and its interactions with other medications (Su et al., 2012).

DPP-4 Inhibition and Endothelial Dysfunction

A study on saxagliptin's effect on endothelial dysfunction revealed its protective role in vascular endothelial cells. Saxagliptin suppressed the expression of various cytokines and vascular adhesion molecules, indicating its potential benefits in treating diabetes-associated cardiovascular complications (Ma et al., 2019).

Pharmacokinetics in Various Animal Models

The pharmacokinetics of saxagliptin have been studied in rats, dogs, and monkeys to predict its human pharmacokinetics. These studies have provided insights into the drug's absorption, bioavailability, clearance, and metabolic pathways, which are essential for understanding its therapeutic potential and safety profile (Fura et al., 2009).

Propriétés

Nom du produit

Saxagliptin TFA Salt

Formule moléculaire

C18H25N3O2.C2HF3O2

Poids moléculaire

429.43

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.